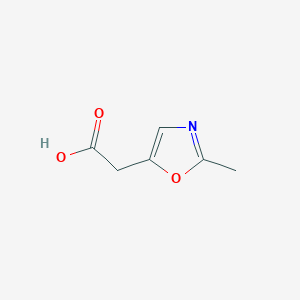

2-(2-Methyl-1,3-oxazol-5-yl)acetic acid

Description

Significance of Oxazole (B20620) Derivatives in Contemporary Chemical Research

Oxazole derivatives are of paramount importance in modern chemical research, primarily due to their wide range of biological activities. The oxazole nucleus is present in numerous natural products and synthetic compounds with therapeutic potential. researchgate.netbeilstein-journals.org These compounds are known to interact with various enzymes and receptors within biological systems, leading to diverse pharmacological effects. nih.govnih.gov

Key areas where oxazole derivatives have shown significant promise include:

Medicinal Chemistry : They form the core structure of drugs with antibacterial, antifungal, antiviral, anticancer, and anti-inflammatory properties. nih.govbeilstein-journals.org

Materials Science : Oxazole-based polymers are explored for applications in optoelectronics.

Agrochemicals : Certain oxazole compounds have been developed as pesticides and herbicides.

The versatility of the oxazole ring allows chemists to synthesize large libraries of compounds for drug discovery and development, making it a privileged scaffold in the search for new therapeutic agents. researchgate.net

Historical Context of Oxazole Synthesis and Discovery

The history of heterocyclic chemistry began in the 1800s, alongside the broader development of organic chemistry. nih.gov The synthesis of oxazoles has been a subject of study for over a century, with several key methods being developed. One of the most classical and versatile methods is the Robinson-Gabriel synthesis , first reported independently by Sir Robert Robinson in 1909 and Siegmund Gabriel in 1910. mdpi.comresearchgate.net This reaction involves the cyclodehydration of 2-acylamino ketones to form the oxazole ring. mdpi.comnih.gov

Another significant method is the van Leusen oxazole synthesis , which utilizes tosylmethyl isocyanide (TosMIC) and is a highly effective way to prepare various oxazole derivatives. nih.gov Over the years, numerous other synthetic strategies have been developed, reflecting the enduring importance of this heterocyclic system in organic chemistry. nih.gov

Structural Classifications within Oxazole Analogues Relevant to 2-(2-Methyl-1,3-oxazol-5-yl)acetic acid

The structure of this compound places it within the class of disubstituted oxazoles. The broader family of oxazole analogues includes several structurally related five-membered heterocyclic rings. Understanding these analogues helps to classify the compound and predict its chemical properties.

Table 1: Structural Analogues of Oxazole

| Analogue | Structural Difference from Oxazole | Relevance |

|---|---|---|

| Isoxazole (B147169) | Nitrogen atom is at position 2 instead of 3. | An isomer of oxazole with distinct chemical and biological properties. |

| Thiazole (B1198619) | The oxygen atom at position 1 is replaced by a sulfur atom. | A bioisostere of oxazole, often exhibiting similar but distinct biological activities. |

| Oxazoline (B21484) | The oxazole ring is partially reduced (contains one double bond). | A more saturated analogue, often used as an intermediate in synthesis. |

| Oxazolidine | The oxazole ring is fully saturated (contains no double bonds). | A fully reduced analogue, representing a different class of heterocyclic compounds. |

| Benzoxazole (B165842) | An oxazole ring fused to a benzene (B151609) ring. | Represents a class of compounds with extended aromatic systems and distinct applications. nih.govbeilstein-journals.org |

The specific substitution pattern of this compound, with an alkyl group at C2 and a carboxylic acid at C5, is a common motif explored in the synthesis of more complex molecules. nih.gov

Structure

3D Structure

Properties

IUPAC Name |

2-(2-methyl-1,3-oxazol-5-yl)acetic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7NO3/c1-4-7-3-5(10-4)2-6(8)9/h3H,2H2,1H3,(H,8,9) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JFQNTUTWWNJLBN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC=C(O1)CC(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

141.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1276075-96-7 | |

| Record name | 2-(2-methyl-1,3-oxazol-5-yl)acetic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Spectroscopic and Advanced Structural Elucidation of 2 2 Methyl 1,3 Oxazol 5 Yl Acetic Acid

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for determining the structure of organic molecules in solution. By analyzing the magnetic properties of atomic nuclei, it provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms.

The ¹H NMR spectrum of 2-(2-Methyl-1,3-oxazol-5-yl)acetic acid is predicted to exhibit four distinct signals corresponding to the four unique proton environments in the molecule.

Carboxylic Acid Proton (-COOH): A broad singlet is expected in the downfield region, typically between δ 9-13 ppm. Current time information in Atlanta, GA, US. This significant downfield shift is due to the acidic nature of the proton and its involvement in hydrogen bonding, which deshields it considerably. Current time information in Atlanta, GA, US. The signal's broadness is a result of chemical exchange with residual water or other protic species in the solvent.

Oxazole (B20620) Ring Proton (=CH-): The single proton attached to the C4 carbon of the oxazole ring is anticipated to appear as a sharp singlet. Its chemical shift would be influenced by the aromatic character of the heterocycle and the electron-withdrawing nature of the adjacent oxygen and nitrogen atoms.

Methylene (B1212753) Protons (-CH₂-): The two protons of the methylene group in the acetic acid side chain are chemically equivalent and are expected to produce a sharp singlet. These protons are adjacent to the oxazole ring and the carbonyl group, which would shift their resonance downfield.

Methyl Protons (-CH₃): The three protons of the methyl group at the C2 position of the oxazole ring are equivalent and should appear as a sharp singlet in the upfield region of the spectrum.

Since none of the proton groups are on adjacent atoms, no spin-spin splitting is expected, leading to a spectrum composed entirely of singlets.

Table 1: Predicted ¹H NMR Chemical Shifts and Multiplicities

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

|---|---|---|---|

| -COOH | 9.0 - 13.0 | Broad Singlet | 1H |

| =CH- (Oxazole C4-H) | 7.0 - 7.5 | Singlet | 1H |

| -CH₂- | 3.5 - 4.0 | Singlet | 2H |

The ¹³C NMR spectrum provides information on the carbon framework of the molecule. For this compound, six distinct signals are predicted, corresponding to each unique carbon atom.

Carboxylic Carbonyl (-COOH): This carbon is the most deshielded due to the two attached oxygen atoms and will appear far downfield, typically in the δ 170-180 ppm range.

Oxazole Ring Carbons (C2, C4, C5): The three carbons of the oxazole ring will have distinct chemical shifts. C2, being bonded to both nitrogen and a methyl group, and C5, bonded to oxygen and the acetic acid side chain, are expected in the δ 140-165 ppm region. C4, the carbon bearing the single proton, would likely be the most shielded of the ring carbons.

Methylene Carbon (-CH₂-): The methylene carbon's resonance is expected in the δ 30-40 ppm range.

Methyl Carbon (-CH₃): This carbon will be the most shielded, appearing furthest upfield, typically below δ 20 ppm.

Table 2: Predicted ¹³C NMR Chemical Shifts

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

|---|---|

| -COOH | 170 - 180 |

| C2 (Oxazole) | 155 - 165 |

| C5 (Oxazole) | 145 - 155 |

| C4 (Oxazole) | 120 - 130 |

| -CH₂- | 30 - 40 |

Two-dimensional NMR experiments are crucial for unambiguously assigning signals and confirming the molecular structure by revealing through-bond and through-space correlations.

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other (typically through two or three bonds). In the case of this compound, no cross-peaks are expected in the COSY spectrum, as there are no vicinal or geminal protons that would exhibit spin-spin coupling.

HMBC (Heteronuclear Multiple Bond Correlation): This is a powerful technique for establishing long-range (2- and 3-bond) connectivity between protons and carbons. It would be instrumental in assembling the molecular fragments. Key expected correlations include:

The methyl protons (-CH₃) showing a correlation to the C2 carbon of the oxazole ring.

The methylene protons (-CH₂-) correlating to the carboxylic carbon (-COOH) and to carbons C4 and C5 of the oxazole ring.

The oxazole C4-H proton showing correlations to C2 and C5 of the ring.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment detects protons that are close in space, providing insights into the molecule's three-dimensional structure. A potential NOESY correlation might be observed between the protons of the methyl group at C2 and the single proton at C4, confirming their proximity on the oxazole ring.

Table 3: Predicted Key HMBC Correlations

| Proton (¹H) | Correlated Carbons (¹³C) |

|---|---|

| -CH₃ | C2 |

| -CH₂- | C4, C5, -COOH |

Mass Spectrometry (MS) for Molecular Formula Determination and Fragmentation Pathway Analysis

Mass spectrometry is used to determine the molecular weight and elemental composition of a compound and to deduce its structure by analyzing fragmentation patterns. The molecular formula for this compound is C₆H₇NO₃, with a monoisotopic mass of approximately 141.04 Da.

Upon electron ionization (EI), the molecular ion (M⁺˙) at m/z 141 would be formed. This ion is energetically unstable and would undergo fragmentation. Predicted fragmentation pathways include:

Loss of the carboxyl group: A primary fragmentation would be the cleavage of the C-C bond to lose a •COOH radical (45 Da), resulting in a prominent fragment ion at m/z 96.

Decarboxylation: Loss of a CO₂ molecule (44 Da) from the molecular ion could also occur, leading to an ion at m/z 97.

Cleavage of the acetic acid side chain: Alpha-cleavage next to the ring could result in the formation of a stable oxazolyl cation.

Table 4: Predicted Major Mass Spectrometry Fragments

| m/z | Proposed Fragment |

|---|---|

| 141 | [C₆H₇NO₃]⁺˙ (Molecular Ion) |

| 96 | [M - COOH]⁺ |

Vibrational Spectroscopy: Fourier-Transform Infrared (FT-IR) and Raman Spectroscopy

Vibrational spectroscopy probes the molecular vibrations of a compound, providing a fingerprint based on its functional groups.

FT-IR Spectroscopy: The FT-IR spectrum is expected to be dominated by absorptions from the carboxylic acid group. A very broad band from approximately 2500 to 3300 cm⁻¹ due to the O-H stretching of the hydrogen-bonded carboxylic acid dimer is a characteristic feature. The C=O stretching vibration of the carbonyl group would give rise to a strong, sharp absorption band around 1700-1725 cm⁻¹. Vibrations associated with the oxazole ring (C=N and C=C stretching) are expected in the 1500-1650 cm⁻¹ region.

Raman Spectroscopy: Raman spectroscopy would complement the FT-IR data. The C=C and C=N stretching modes of the aromatic oxazole ring are typically strong in the Raman spectrum. The symmetric stretching of the carboxyl group may also be observed.

Table 5: Predicted Characteristic Vibrational Frequencies

| Functional Group | Vibration Mode | Predicted Frequency (cm⁻¹) |

|---|---|---|

| Carboxylic Acid | O-H stretch (H-bonded) | 2500 - 3300 (broad) |

| Carboxylic Acid | C=O stretch | 1700 - 1725 (strong) |

| Oxazole Ring | C=N / C=C stretch | 1500 - 1650 |

| Methylene/Methyl | C-H stretch | 2850 - 3000 |

X-ray Crystallography for Solid-State Structure Determination

Should single crystals of this compound be obtained, X-ray crystallography would provide the definitive solid-state structure. This technique would precisely determine all bond lengths, bond angles, and torsional angles within the molecule.

A key structural feature that would be elucidated is the intermolecular interactions in the crystal lattice. It is highly probable that the carboxylic acid groups would form centrosymmetric hydrogen-bonded dimers with neighboring molecules. This interaction, where the hydroxyl group of one molecule hydrogen-bonds to the carbonyl oxygen of a second molecule, is a common and stabilizing packing motif for carboxylic acids in the solid state. The analysis would also reveal the planarity of the oxazole ring and the orientation of the acetic acid side chain relative to the ring.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy is a crucial analytical technique for probing the electronic transitions within a molecule. For this compound, the UV-Vis spectrum is primarily governed by the electronic structure of the oxazole ring, which is an aromatic heterocycle. The absorption of UV radiation excites electrons from lower energy molecular orbitals (typically π and n orbitals) to higher energy anti-bonding orbitals (π*).

Detailed experimental UV-Vis spectra for this compound are not extensively reported in publicly available literature. However, the electronic transitions can be understood by examining the parent oxazole molecule and the influence of its substituents. The oxazole ring system possesses π-electrons from the double bonds and non-bonding (n) electrons on the nitrogen and oxygen atoms. Consequently, the primary electronic transitions observed are π→π* and n→π*.

Theoretical and experimental studies on the parent oxazole molecule provide a foundational understanding of its electronic spectrum. The most significant absorption is due to a high-energy π→π* transition, which is typically observed in the far UV region. Computational studies have calculated this lowest π→π* excitation to be around 6.41 eV, corresponding to a wavelength of approximately 193 nm. nih.govacs.org Experimental VUV absorption spectroscopy has identified a broad, intense band centered near 6.2-6.3 eV (approximately 197-200 nm), which is assigned to this primary π→π* transition. acs.orgiaea.org

A second, lower-energy and significantly weaker transition is the n→π* transition. This involves the excitation of a non-bonding electron from the nitrogen or oxygen atom to an anti-bonding π* orbital. These transitions are characteristically less intense than π→π* transitions. For oxazole, an n→π* state (S₂) is predicted to be the second excited state, following the initial π→π* state (S₁). nih.govacs.org

The substitution on the oxazole ring in this compound—a methyl group at the 2-position and an acetic acid group at the 5-position—is expected to modulate the energies of these fundamental transitions.

Methyl Group (at C2): The methyl group is an auxochrome, which typically causes a small bathochromic shift (a shift to longer wavelengths) and a hyperchromic effect (an increase in absorption intensity). This is due to the electron-donating nature of the alkyl group, which can slightly raise the energy of the highest occupied molecular orbital (HOMO).

Acetic Acid Group (at C5): The acetic acid group, with its carbonyl and hydroxyl functionalities, can have a more complex influence. The carboxyl group can act as a chromophore itself and can extend the conjugation of the π-system, potentially leading to a more significant bathochromic shift of the π→π* transition. The non-bonding electrons on the carbonyl oxygen can also participate in n→π* transitions. The polarity of the solvent would also be expected to influence the position of these bands, particularly the n→π* transition.

Based on the analysis of the parent oxazole system, the expected electronic transitions for this compound are summarized in the table below. The predicted wavelengths are estimations based on theoretical values for oxazole and the anticipated effects of the substituents.

| Transition Type | Associated Orbitals | Predicted Wavelength (λmax) Region | Expected Intensity | Notes |

|---|---|---|---|---|

| π → π | Excitation of an electron from a π bonding orbital to a π anti-bonding orbital. | ~200-220 nm | High (Strong) | This is the primary, high-energy absorption band characteristic of the oxazole aromatic system. Substituents are expected to cause a bathochromic shift from the parent oxazole absorption (~197 nm). |

| n → π | Excitation of a non-bonding electron (from N or O) to a π anti-bonding orbital. | ~250-280 nm | Low (Weak) | This transition is often less intense and may appear as a shoulder on the tail of the stronger π→π* band. Its position is sensitive to solvent polarity. |

Computational and Theoretical Investigations of 2 2 Methyl 1,3 Oxazol 5 Yl Acetic Acid

Quantum Chemical Calculations: Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) is a robust quantum mechanical modeling method used to investigate the electronic structure of many-body systems. eajournals.org It is widely employed to determine molecular geometries, energies, and other properties with high accuracy. researchgate.net

The first step in a computational study is typically to find the most stable three-dimensional arrangement of the atoms, known as geometry optimization. For 2-(2-Methyl-1,3-oxazol-5-yl)acetic acid, this involves calculating the potential energy of the molecule for various atomic arrangements to find the structure with the lowest energy.

Conformational analysis is crucial for flexible molecules like this one, particularly due to the rotatable bond between the oxazole (B20620) ring and the acetic acid side chain. Different rotational positions (conformers) can have different energy levels, and identifying the global minimum energy conformer is essential for accurate predictions of other properties. researchgate.net Studies on similar molecules, such as other acetic acid derivatives, have identified multiple stable conformers, with the most stable one often being influenced by intramolecular hydrogen bonding. researchgate.net

Table 1: Example of Calculated Relative Energies for Different Conformers This table is illustrative and does not represent actual data for this compound.

| Conformer | Dihedral Angle (C4-C5-C_acetic-C_carboxyl) | Relative Energy (kcal/mol) | Description |

|---|---|---|---|

| 1 (Global Minimum) | ~0° | 0.00 | Planar structure, potentially stabilized by intramolecular interactions. |

| 2 | ~90° | +2.5 | Twisted structure, higher energy due to steric hindrance. |

| 3 | ~180° | +1.8 | Extended structure, a local energy minimum. |

DFT calculations are highly effective at predicting spectroscopic data, which can then be used to validate or interpret experimental results. nih.gov

Vibrational Frequencies (FT-IR and Raman): Theoretical calculations can predict the vibrational modes of the molecule. researchgate.net The resulting frequencies correspond to bond stretching, bending, and torsional motions. For this compound, characteristic frequencies would include the C=O stretch of the carboxylic acid group (typically around 1700-1790 cm⁻¹), O-H stretching, C-H stretching of the methyl and methylene (B1212753) groups, and vibrations of the oxazole ring. nist.govchem-soc.si Comparing calculated spectra with experimental ones helps confirm the molecular structure. nih.gov

NMR Chemical Shifts (¹H and ¹³C): The Gauge-Independent Atomic Orbital (GIAO) method, often used with DFT, can accurately predict the ¹H and ¹³C NMR chemical shifts. researchgate.netnih.gov These calculations are sensitive to the molecular geometry and electronic environment of each nucleus. nih.gov For the target molecule, calculations would predict the shifts for the methyl protons, methylene protons, the oxazole ring proton, and the acidic proton, as well as for all carbon atoms in the structure. Agreement between calculated and experimental shifts provides strong evidence for the proposed structure and conformation in solution. ufv.brmdpi.com

Table 2: Example of Predicted vs. Experimental ¹³C NMR Chemical Shifts This table is illustrative and based on general chemical shift ranges. It does not represent actual data for this compound.

| Atom | Predicted Shift (ppm) | Experimental Shift (ppm) | Assignment |

|---|---|---|---|

| C=O | 175.2 | 174.8 | Carboxylic Acid Carbonyl |

| C2 (Oxazole) | 162.1 | 161.5 | Carbon adjacent to O and N |

| C5 (Oxazole) | 128.5 | 128.0 | Carbon bearing acetic acid group |

| CH₂ | 35.4 | 35.1 | Methylene Carbon |

| CH₃ | 14.0 | 13.8 | Methyl Carbon |

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding chemical reactivity. libretexts.orglibretexts.org The HOMO is the orbital from which the molecule is most likely to donate electrons (nucleophilicity), while the LUMO is the orbital most likely to accept electrons (electrophilicity). youtube.com For this compound, the HOMO is expected to be localized primarily on the electron-rich oxazole ring, while the LUMO might be centered on the carboxylic acid group. The energy gap between the HOMO and LUMO is an indicator of the molecule's kinetic stability and chemical reactivity. malayajournal.orgacadpubl.eu

Molecular Electrostatic Potential (MEP): An MEP surface maps the electrostatic potential onto the electron density surface of the molecule. It visually represents the charge distribution and is used to predict sites for electrophilic and nucleophilic attack. malayajournal.org In an MEP map of the target molecule, negative potential (typically colored red) would be expected around the oxygen and nitrogen atoms, indicating regions susceptible to electrophilic attack. Positive potential (blue) would be found around the acidic hydrogen, indicating the site for nucleophilic attack.

Molecular Dynamics (MD) Simulations for Dynamic Behavior and Interactions

While DFT provides a static picture of a molecule, Molecular Dynamics (MD) simulations are used to study its dynamic behavior over time. mdpi.com An MD simulation would model the molecule's movements and interactions with its environment, such as solvent molecules (e.g., water). mdpi.com For this compound, MD simulations could reveal:

Solvation Effects: How water molecules arrange around the carboxylic acid and oxazole functional groups.

Conformational Dynamics: The transitions between different rotational conformers in solution.

Association Processes: How multiple molecules of the acid might interact with each other to form dimers or larger aggregates in solution, often through hydrogen bonding between the carboxylic acid groups. researchgate.netutm.my

In Silico Modeling of Molecular Interactions for Mechanistic Insights

In silico modeling, particularly molecular docking, is used to predict how a molecule might bind to a biological target, such as a protein or enzyme. acs.org If this compound were being investigated as a potential drug, docking studies would be performed to predict its binding mode and affinity within the active site of a target protein. nih.gov These simulations provide insights into the key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic forces, that stabilize the ligand-protein complex. Such studies are foundational in drug discovery for predicting a compound's potential biological activity. researchgate.net

Applications of 2 2 Methyl 1,3 Oxazol 5 Yl Acetic Acid in Organic Synthesis

Role as a Synthetic Intermediate and Building Block for Complex Heterocyclic Systems

The structure of 2-(2-Methyl-1,3-oxazol-5-yl)acetic acid is strategically suited for its role as a synthetic intermediate in the construction of elaborate heterocyclic systems. The oxazole (B20620) ring acts as a stable core, while the acetic acid side chain provides a reactive handle for elongation and cyclization reactions.

A primary strategy involves the conversion of the carboxylic acid moiety into other functional groups that can participate in ring-forming reactions. For instance, the acid can be transformed into an acid chloride or activated ester, which can then react with various nucleophiles. A particularly common and effective transformation is the conversion to an acetohydrazide (a hydrazide derivative). This is typically achieved by first esterifying the carboxylic acid (e.g., to an ethyl ester) and then reacting it with hydrazine hydrate. researchgate.netmdpi.com

This resulting hydrazide is a crucial precursor for synthesizing a variety of five-membered heterocycles. For example, condensation of the hydrazide with substituted acetophenones, followed by cyclization using reagents like phosphorous oxychloride in DMF (a Vilsmeier-Haack type reaction), yields highly substituted pyrazole derivatives. researchgate.netmdpi.com Similarly, the hydrazide can be a key building block for creating 1,3,4-oxadiazole (B1194373) rings, another important scaffold in medicinal chemistry. nih.gov The versatility of oxazolones, which are structurally related to the target compound, as synthons for a wide range of five- and six-membered heterocycles like imidazolones, triazinones, and thiazolones further underscores the potential of the oxazole framework in building molecular complexity. tandfonline.com

Table 1: Synthesis of Heterocyclic Systems

| Starting Material/Intermediate | Reagents | Product Heterocycle | Citation |

| (2-methyl-5-nitroimidazol-1-yl)acetic acid hydrazide | Aromatic acetophenones, POCl₃, DMF | Substituted Pyrazoles | researchgate.netmdpi.com |

| 5-methyl-2-phenyl-1H-imidazole-4-carbohydrazide | Carbon disulfide, KOH; Phenacyl bromide | 1,3,4-Oxadiazole derivative | nih.gov |

| 4-Arylidene-oxazol-5(4H)-ones | Phenylhydrazine, Acetic acid | 1,2,4-Triazin-6(5H)-ones | tandfonline.com |

Utility in the Synthesis of Specific Pharmaceutical Precursors and Agrochemicals

The oxazole nucleus is a privileged scaffold found in numerous biologically active compounds, including pharmaceuticals, agrochemicals, and natural products. lifechemicals.comnih.gov Consequently, this compound and its derivatives are valuable precursors for molecules with potential therapeutic or agricultural applications.

The derivatives synthesized from this acetic acid scaffold have shown a wide array of biological activities. For example, pyrazole derivatives synthesized from a related (2-methyl-5-nitroimidazol-1-yl)acetic acid hydrazide have been screened for antibacterial and antifungal properties. researchgate.netmdpi.com The imidazole and oxadiazole moieties, which can be constructed from this type of precursor, are known to be present in compounds with anti-inflammatory, analgesic, antiprotozoal, and anticancer activities. researchgate.netnih.gov

More specific applications have also been identified. A novel series of benzoxazol-5-yl acetic acid derivatives, structurally analogous to the title compound, were developed as potent inhibitors of heparanase, an enzyme implicated in cancer metastasis and inflammation. mdpi.com Several of these compounds demonstrated anti-angiogenic properties, highlighting their potential in oncology. mdpi.com The oxazole framework is a core component of several clinically used drugs, such as the anti-inflammatory agent Oxaprozin and the antibiotic Linezolid, which validates the pursuit of new oxazole-based therapeutic agents. nih.gov In the agrochemical sector, related heterocyclic compounds have been synthesized and evaluated as potential pesticides, indicating another avenue for the application of this chemical class. lifechemicals.com

Employment in Chemoenzymatic Synthesis and Biocatalysis

The application of this compound in chemoenzymatic and biocatalytic processes is not widely documented in current literature. However, the functional groups present in the molecule—namely the carboxylic acid and its corresponding esters—are common substrates for a variety of enzymatic transformations.

Enzymes, particularly lipases, are widely used in synthetic chemistry for their high selectivity and ability to function under mild, environmentally friendly conditions. mdpi.com A key application is the kinetic resolution of racemic carboxylic acids and esters. nih.govnih.gov For instance, the enzymatic hydrolysis of a racemic ester derivative of this compound could, in principle, be used to separate enantiomers. In such a process, a lipase (B570770) would selectively hydrolyze one enantiomer of the ester to the corresponding carboxylic acid, leaving the other enantiomer of the ester unreacted. This method is effective for producing enantiomerically pure compounds, which is often a critical requirement for pharmaceuticals. nih.gov

Furthermore, lipases can catalyze the reverse reaction—esterification or amidation—in non-aqueous solvents. This allows for the synthesis of specific esters or amides from the carboxylic acid starting material. tandfonline.com While specific studies employing this compound as a substrate in these enzymatic reactions are not prominent, the well-established reactivity of lipases with similar molecules suggests a strong potential for its use in chemoenzymatic strategies to produce chiral building blocks or specific derivatives. nih.govtandfonline.com

Derivatization Strategies for Analog Libraries and Functionalization

The generation of analog libraries for structure-activity relationship (SAR) studies is a cornerstone of modern drug discovery and agrochemical development. This compound is an excellent scaffold for such efforts due to its multiple points for diversification.

The most straightforward derivatization occurs at the carboxylic acid group. Standard coupling reactions can be used to convert the acid into a wide range of amides, esters, and other related functionalities. As previously mentioned, conversion to an ethyl ester and subsequently to a hydrazide is a common two-step procedure that opens the door to further heterocyclic synthesis, such as the creation of pyrazole libraries by reacting the intermediate hydrazide with a diverse panel of ketones. researchgate.netmdpi.com This approach allows for systematic variation of the substituents on the newly formed ring system.

Beyond the acid moiety, the oxazole ring itself can be functionalized, typically through palladium-catalyzed cross-coupling reactions. lifechemicals.com This strategy often requires the initial introduction of a handle, such as a halogen atom or a triflate group, onto the oxazole ring. Once installed, these groups can be replaced with a variety of aryl, heteroaryl, or alkyl groups via reactions like the Suzuki or Stille couplings. lifechemicals.comunam.mx This late-stage diversification is highly efficient for rapidly building molecular complexity and generating a library of analogs from a common intermediate. The combination of derivatization at the acetic acid side chain and functionalization of the oxazole core provides a powerful and flexible platform for creating large and diverse compound libraries for biological screening.

Table 2: Derivatization and Functionalization Strategies

| Scaffold Position | Reaction Type | Reagents/Catalysts | Resulting Functional Group/Structure | Citation |

| Acetic Acid Side Chain | Esterification | Ethanol, Acid catalyst | Ethyl ester | researchgate.netmdpi.com |

| Acetic Acid Side Chain | Amidation (via ester) | Hydrazine hydrate | Acetohydrazide | researchgate.netmdpi.com |

| Oxazole Ring (C2 or C4) | Suzuki Cross-Coupling | Aryl boronic acids, Palladium catalyst | Aryl-substituted oxazole | lifechemicals.comunam.mx |

| Oxazole Ring (C2) | Stille Cross-Coupling | Organostannanes, Palladium catalyst | Alkyl/Aryl-substituted oxazole | unam.mx |

Applications as Ligands in Metal-Catalyzed Reactions

Heterocyclic compounds containing nitrogen and other heteroatoms are frequently employed as ligands in transition-metal catalysis due to their ability to coordinate with the metal center and modulate its reactivity, selectivity, and stability. ijmpr.in The oxazole ring in this compound, with its electron-rich nitrogen atom, has the potential to act as a ligand for various metal catalysts. chemrxiv.org

Derivatives of this scaffold can be designed to be effective ligands for important transformations like palladium-catalyzed cross-coupling reactions. For example, studies have shown that compounds containing a 1,3,4-oxadiazole ring—a close structural relative of oxazole—can act as effective ligands in Suzuki-Miyaura cross-couplings. chemrxiv.org In these cases, the nitrogen atom of the heterocyclic ring coordinates to the palladium(II) center, facilitating the catalytic cycle. chemrxiv.org The synthesis of such ligands often involves functionalizing the core heterocycle with other coordinating groups, such as phosphines or additional nitrogen-containing moieties, to create bidentate or polydentate ligands that bind more strongly to the metal.

The development of novel ligands is crucial for advancing the field of catalysis, enabling challenging chemical transformations and improving the efficiency of existing methods. ijmpr.in Given the synthetic accessibility and the inherent coordinating ability of the oxazole nucleus, derivatives of this compound represent a promising, though not yet fully explored, class of ligands for applications in homogeneous catalysis.

Future Directions and Research Opportunities

Development of Structure-Activity Relationship (SAR) Models for Targeted Molecular Modulation

A crucial avenue for future research lies in the systematic development of Structure-Activity Relationship (SAR) models for derivatives of 2-(2-Methyl-1,3-oxazol-5-yl)acetic acid. tandfonline.comaaup.edu SAR studies are fundamental to understanding how modifications to a molecule's chemical structure influence its biological activity, thereby guiding the rational design of more potent and selective compounds. tandfonline.comaaup.edu For this compound, SAR exploration would involve synthesizing a library of analogues with systematic variations at key positions and evaluating their biological effects.

Key areas for structural modification and subsequent SAR analysis include:

Modification of the Acetic Acid Side Chain: The carboxylic acid group is a key functional group that can be esterified, converted to amides, or replaced with bioisosteres to modulate pharmacokinetic and pharmacodynamic properties.

Substitution on the Methyl Group: The methyl group at the 2-position of the oxazole (B20620) ring can be replaced with other alkyl or aryl groups to probe the steric and electronic requirements of potential binding sites.

Substitution on the Oxazole Ring: Although less common for this specific scaffold, substitution at the 4-position of the oxazole ring could be explored to fine-tune the electronic properties of the heterocyclic core.

A hypothetical SAR study could generate data as illustrated in the interactive table below, which showcases potential modifications and their predicted impact on a hypothetical biological target.

| Compound ID | R1 (at Acetic Acid) | R2 (at C2 of Oxazole) | Predicted Biological Activity (IC50, nM) |

| Parent | -OH | -CH3 | 100 |

| 1a | -OCH3 | -CH3 | 150 |

| 1b | -NH2 | -CH3 | 80 |

| 2a | -OH | -C2H5 | 90 |

| 2b | -OH | -Phenyl | 120 |

This table is for illustrative purposes and does not represent actual experimental data.

Integration of Artificial Intelligence and Machine Learning in Oxazole Design and Discovery

The integration of artificial intelligence (AI) and machine learning (ML) offers a transformative approach to accelerating the design and discovery of novel oxazole derivatives. astrazeneca.comnih.gov These computational tools can analyze vast datasets to identify complex patterns and predict the properties of new molecules, significantly reducing the time and cost associated with traditional drug discovery pipelines. astrazeneca.combohrium.com

Future research in this area for this compound could involve:

Predictive Modeling: Developing ML models to predict the biological activity, toxicity, and pharmacokinetic profiles of virtual libraries of derivatives. nih.govgithub.io These models can be trained on existing data from other oxazole compounds to guide the selection of the most promising candidates for synthesis and testing. github.io

De Novo Design: Employing generative AI models to design entirely new oxazole-based molecules with desired properties. These models can explore a vast chemical space to propose innovative structures that may not be conceived through traditional medicinal chemistry approaches. nih.gov

Virtual Screening: Using ML-based virtual screening to rapidly assess large compound databases for molecules that are structurally similar to this compound and are predicted to have a higher probability of desired biological activity. github.com

Exploration of Novel Synthetic Pathways for Enhanced Efficiency and Sustainability

The development of more efficient and sustainable synthetic routes to this compound and its derivatives is a critical area for future investigation. While several methods for the synthesis of oxazoles are known, there is always a need for greener, more atom-economical, and scalable processes. ijpsonline.comijpsonline.com

Potential avenues for synthetic innovation include:

Green Chemistry Approaches: Investigating the use of environmentally benign solvents, catalysts, and reaction conditions to minimize the environmental impact of the synthesis. rjstonline.com This could involve exploring microwave-assisted synthesis or the use of ionic liquids. ijpsonline.com

Flow Chemistry: Utilizing continuous flow reactors to enable better control over reaction parameters, improve safety, and facilitate scale-up of the synthesis.

Uncovering Broader Biological Roles and Mechanistic Understandings (In Vitro) for Oxazole Derivatives

While the specific biological activities of this compound are not extensively documented, the broader class of oxazole derivatives exhibits a wide range of pharmacological properties, including antimicrobial, anti-inflammatory, and anticancer activities. nih.govnih.govresearchgate.net Future in vitro studies are essential to uncover the potential therapeutic applications of this compound and its analogues.

Key research opportunities in this domain include:

Broad-Spectrum Biological Screening: Conducting high-throughput in vitro screening against a diverse panel of biological targets, such as enzymes, receptors, and whole cells, to identify potential therapeutic areas. mdpi.com

Mechanism of Action Studies: Once a biological activity is identified, detailed mechanistic studies will be necessary to understand how the compound exerts its effects at the molecular level. This could involve techniques such as enzyme kinetics, binding assays, and cell-based reporter assays.

Antimicrobial and Antifungal Evaluation: Given the known antimicrobial properties of many oxazole derivatives, it would be pertinent to evaluate this compound and its analogues against a panel of pathogenic bacteria and fungi. derpharmachemica.comd-nb.info

The following table outlines potential in vitro assays that could be employed to explore the biological roles of this compound.

| Biological Target/Assay | Potential Therapeutic Area | Rationale |

| Cyclooxygenase (COX-1/COX-2) Enzyme Assays | Anti-inflammatory | Many heterocyclic compounds exhibit COX inhibitory activity. |

| Kinase Inhibition Assays (e.g., EGFR, VEGFR) | Anticancer | Kinase inhibition is a common mechanism for anticancer drugs. nih.govbenthamdirect.com |

| Minimum Inhibitory Concentration (MIC) Assays | Antibacterial/Antifungal | Oxazole scaffolds are present in several antimicrobial agents. aaup.eduderpharmachemica.com |

| In Vitro Cytotoxicity Assays (e.g., MTT, LDH) | General Toxicity/Anticancer | To assess the compound's effect on cell viability. |

This table provides examples of potential in vitro studies and does not imply any known activity of the compound.

Q & A

Basic Research Questions

Q. What synthetic strategies are recommended for preparing 2-(2-Methyl-1,3-oxazol-5-yl)acetic acid, and how can reaction conditions be optimized?

- Methodological Answer : A common approach involves reducing 2-methyl-1,3-oxazole-5-carboxylic acid derivatives. For instance, borane-THF complexes can reduce carboxylic acids to alcohols under inert conditions (0°C, THF solvent), as demonstrated in related oxazole syntheses . Optimization may include temperature control (0–25°C), stoichiometric adjustments (e.g., 4:1 molar ratio of borane-THF to substrate), and inert atmosphere maintenance. Post-reduction purification via recrystallization (e.g., DMF/acetic acid mixtures) or column chromatography ensures high yields (>70%) .

Q. Which analytical techniques are most effective for characterizing the purity and structural integrity of this compound?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR confirms substituent positions (e.g., oxazole methyl group at δ ~2.5 ppm; acetic acid protons at δ ~3.5–4.0 ppm).

- Mass Spectrometry (MS) : High-resolution MS validates molecular weight (e.g., [M+H]+ at m/z 170.1).

- X-ray Crystallography : SHELXL software refines crystal structures, resolving bond lengths and angles (e.g., oxazole ring planarity) .

- HPLC : Reverse-phase methods (C18 column, acetonitrile/water mobile phase) assess purity (>95%) .

Q. How can researchers mitigate challenges in crystallizing this compound?

- Methodological Answer : Slow evaporation from polar aprotic solvents (e.g., DMF) at 4°C promotes crystal growth. If twinning occurs, SHELXPRO or OLEX2 interfaces enable data integration and refinement . For low-resolution data, high-flux synchrotron sources improve signal-to-noise ratios.

Advanced Research Questions

Q. How do density functional theory (DFT) calculations predict the electronic properties of this compound?

- Methodological Answer : Hybrid functionals (e.g., B3LYP) with basis sets (6-31G*) model frontier molecular orbitals. Calculations reveal:

- HOMO-LUMO gap : ~5.2 eV, indicating moderate reactivity.

- Electrostatic potential maps : Highlight nucleophilic regions (acetic acid moiety) and electrophilic sites (oxazole ring) .

- Thermochemical data : Atomization energies and proton affinities align with experimental values (average deviation <3 kcal/mol) .

Q. What experimental and computational approaches assess the stability of the oxazole ring under varying conditions?

- Methodological Answer :

- UV/Vis Spectroscopy : Monitor absorbance changes (λ ~270 nm) under UV light to detect ring-opening or degradation (cf. ibotenic acid → muscazone pathways) .

- pH Stability Studies : Incubate in buffers (pH 2–12) and analyze via LC-MS for hydrolysis products (e.g., acetic acid release at pH >10).

- DFT-MD Simulations : Simulate solvated systems (water, ethanol) to predict degradation pathways and activation energies .

Q. What pharmacological interactions are hypothesized based on structural analogs of this compound?

- Methodological Answer : The oxazole-acetic acid scaffold resembles muscimol (GABA_A agonist) and ibotenic acid (NMDA agonist). In silico docking (AutoDock Vina) predicts:

- GABA_A binding : ΔG ~-8.2 kcal/mol (comparable to muscimol, ΔG ~-9.0 kcal/mol).

- Selectivity : Lower affinity for NMDA receptors (ΔG ~-6.5 kcal/mol) due to steric hindrance from the methyl group .

- In vitro validation: Electrophysiology (patch-clamp) on HEK293 cells expressing GABA_A receptors quantifies EC50 values.

Data Contradiction Analysis

Q. How can researchers resolve discrepancies in reported synthetic yields for this compound?

- Methodological Answer : Variability often arises from:

- Reduction Efficiency : Borane-THF purity (>97% required) and moisture contamination affect yields. Karl Fischer titration ensures solvent dryness .

- Byproduct Formation : LC-MS identifies side products (e.g., over-reduced alcohols). Adjust stoichiometry (e.g., 3:1 borane-THF ratio) to minimize byproducts .

- Crystallization Solvents : Compare DMF/acetic acid vs. THF/hexane systems; the former improves purity but may reduce yield by 10–15% .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.